molecular formula C10H9NOS B8210598 1-Naphthalenesulfinamide

1-Naphthalenesulfinamide

Cat. No.: B8210598
M. Wt: 191.25 g/mol
InChI Key: BZQAKUZSTKCBAA-UHFFFAOYSA-N
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Description

1-Naphthalenesulfinamide is an organosulfur compound that features a sulfinamide functional group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-1-thiol with an amine in the presence of an oxidizing agent, such as iodine or hydrogen peroxide, to form the sulfinamide bond . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of oxidizing agents and reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthalenesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfinamide involves its interaction with specific molecular targets, such as enzymes. The sulfinamide group can form strong hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This makes it a potential candidate for the development of enzyme inhibitors for therapeutic use .

Comparison with Similar Compounds

  • Naphthalene-1-sulfonamide
  • Naphthalene-2-sulfonamide
  • Naphthalene-1-thiol

Comparison: 1-Naphthalenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity compared to sulfonamides and thiols. The sulfinamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

1-Naphthalenesulfinamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and implications for future research.

Chemical Structure and Properties

This compound, a derivative of naphthalene, features a sulfinamide functional group attached to the naphthalene ring. This structure is significant as it influences the compound's interaction with biological targets.

This compound exhibits several mechanisms of action, primarily through its interaction with specific proteins and enzymes:

  • Calmodulin Inhibition : Similar compounds have been shown to act as calmodulin antagonists, affecting calcium signaling pathways. For instance, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a related compound, inhibits cell proliferation by interfering with calmodulin's activity in Chinese hamster ovary cells .
  • FABP4 Inhibition : Structure-based design studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic and inflammatory processes. These inhibitors demonstrated improved glucose and lipid metabolism in diabetic mouse models .

Antimicrobial Activity

Research indicates that naphthalene sulfonamides possess antimicrobial properties. A study revealed that certain derivatives achieved IC50 values significantly lower than benchmark compounds against Leishmania species, suggesting their potential as novel treatments for leishmaniasis .

Anticancer Potential

Naphthalene derivatives have been explored for anticancer applications. For example, studies on platinum complexes containing naphthalene sulfonyl groups showed promising cytotoxic effects against human breast cancer cells . Molecular docking studies also indicated strong binding affinities of these compounds to cancer-related targets, suggesting their potential as effective anticancer agents .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Leishmaniasis Treatment : A structure-activity relationship (SAR) study evaluated the efficacy of naphthalene sulfonamides against Leishmania tarentolae, with significant inhibition observed at low concentrations (IC50 values of 9.5 μM and 7.4 μM) for new derivatives compared to established treatments .
  • Diabetes Management : In vivo studies demonstrated that specific naphthalene derivatives improved metabolic parameters in obese diabetic mice, indicating their role in managing diabetes-related complications .

Summary of Research Findings

Study FocusKey Findings
Calmodulin InhibitionW-7 inhibits cell proliferation via calmodulin interference .
FABP4 InhibitionNaphthalene derivatives improve glucose/lipid metabolism in diabetic models .
Antimicrobial ActivityEffective against Leishmania, with low IC50 values for new compounds .
Anticancer ActivityPlatinum complexes show cytotoxicity against breast cancer cells .

Properties

IUPAC Name

naphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQAKUZSTKCBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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